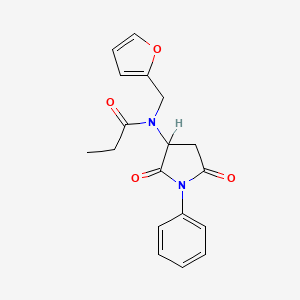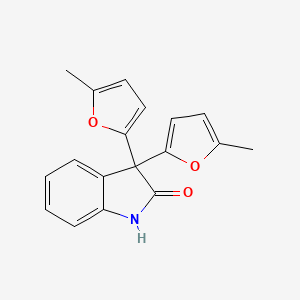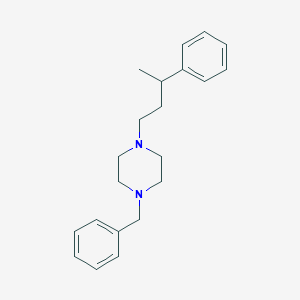
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
科学的研究の応用
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, inflammatory bowel disease, transplant rejection, and cancer. In multiple sclerosis, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to reduce relapse rates, delay disability progression, and decrease brain atrophy. In inflammatory bowel disease, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to reduce inflammation and promote tissue repair. In transplant rejection, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to prevent graft rejection by inhibiting T-cell migration. In cancer, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
作用機序
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide acts as a modulator of S1P receptors, which are involved in various cellular processes, including cell migration, survival, and differentiation. N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide binds to S1P receptors on lymphocytes, preventing their egress from lymphoid organs and reducing their circulation in the blood. This leads to a decrease in the number of lymphocytes in peripheral tissues, resulting in immunomodulatory and anti-inflammatory effects. N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide also has neuroprotective effects, as it can cross the blood-brain barrier and activate S1P receptors on neurons, promoting their survival and preventing neuroinflammation.
Biochemical and Physiological Effects:
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, the reduction of inflammatory cytokine production, the promotion of tissue repair, and the prevention of neuroinflammation. N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide also has effects on various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway.
実験室実験の利点と制限
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has several advantages for lab experiments, including its availability, its well-characterized mechanism of action, and its therapeutic potential in various diseases. However, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide also has some limitations, including its potential toxicity at high doses, its narrow therapeutic window, and its complex pharmacokinetics.
将来の方向性
For N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide research include the development of more selective S1P receptor modulators, the optimization of dosing regimens, the investigation of N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide's effects on other signaling pathways, and the exploration of its therapeutic potential in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide's potential as a drug delivery system and its use in combination therapy with other drugs should be further investigated.
合成法
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide is synthesized from 2-amino-2-methyl-1-propanol and 2-furancarboxaldehyde in a multistep reaction. The final step involves the reaction of the intermediate with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid chloride to form N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide. The synthesis method has been optimized for high yield and purity, making N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide readily available for research purposes.
特性
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-16(21)19(12-14-9-6-10-24-14)15-11-17(22)20(18(15)23)13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPBQEOOENLBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5102807.png)
![7-(2-furyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102811.png)
![5-{[4-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B5102823.png)


![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102837.png)
![3-bromo-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5102843.png)
![3-[2-(methylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5102876.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide](/img/structure/B5102887.png)
![1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate](/img/structure/B5102891.png)

![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![butyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5102923.png)